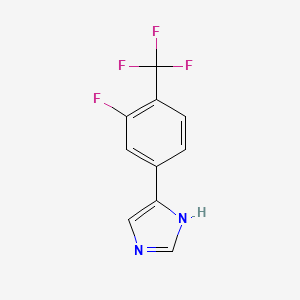
((1,2,3,4-Tetrahydronaphthalen-1-yl)methyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((1,2,3,4-Tetrahydronaphthalen-1-yl)methyl)hydrazine is an organic compound with the molecular formula C11H16N2 It is a derivative of hydrazine, featuring a tetrahydronaphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((1,2,3,4-Tetrahydronaphthalen-1-yl)methyl)hydrazine typically involves the reaction of 1,2,3,4-tetrahydronaphthalene with hydrazine under controlled conditions. One common method involves the use of acetic acid and hydrochloric acid as catalysts, with the reaction being carried out under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
((1,2,3,4-Tetrahydronaphthalen-1-yl)methyl)hydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can yield more saturated hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted naphthalene derivatives, which can be further utilized in the synthesis of more complex organic molecules .
Scientific Research Applications
((1,2,3,4-Tetrahydronaphthalen-1-yl)methyl)hydrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of advanced materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of ((1,2,3,4-Tetrahydronaphthalen-1-yl)methyl)hydrazine involves its interaction with specific molecular targets. It can act as a nucleophile, participating in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the nature of the reaction it undergoes .
Comparison with Similar Compounds
Similar Compounds
(1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine hydrochloride: This compound is similar in structure but includes a hydrochloride group, which can affect its reactivity and solubility.
Phenethyl-hydrazine hydrochloride: Another related compound with a phenethyl group instead of the tetrahydronaphthalene moiety.
Uniqueness
((1,2,3,4-Tetrahydronaphthalen-1-yl)methyl)hydrazine is unique due to its specific structure, which imparts distinct chemical and physical properties. Its tetrahydronaphthalene moiety provides a rigid framework that can influence its reactivity and interaction with other molecules .
Properties
Molecular Formula |
C11H16N2 |
|---|---|
Molecular Weight |
176.26 g/mol |
IUPAC Name |
1,2,3,4-tetrahydronaphthalen-1-ylmethylhydrazine |
InChI |
InChI=1S/C11H16N2/c12-13-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-2,4,7,10,13H,3,5-6,8,12H2 |
InChI Key |
KAWDKTPTZDOJPX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)CNN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


aminehydrochloride](/img/structure/B13597053.png)



![tert-butyl3-{[1-(6-bromopyridin-3-yl)-N-methylformamido]methyl}pyrrolidine-1-carboxylate](/img/structure/B13597072.png)



![Imidazo[1,2-a]pyridine-3-carboximidamide](/img/structure/B13597095.png)





